![molecular formula C12H7ClIN3 B065945 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine CAS No. 188692-40-2](/img/structure/B65945.png)
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine can induce cell death in various cancer cell lines through the activation of apoptosis pathways. It has also been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial applications. Additionally, the compound has been shown to have anti-inflammatory effects in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine is its unique structure, which makes it a promising candidate for the development of new drugs and materials. Its high affinity for certain cancer cells also makes it a potential diagnostic tool for cancer imaging. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another potential direction is the exploration of its antimicrobial properties for the development of new antibiotics. Additionally, there is potential for the use of this compound in material science, such as in the development of new sensors or electronic devices. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesemethoden
The synthesis of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine involves the reaction of 4-iodoaniline with 2,4-dichloro-5-nitropyridazine in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This method has been optimized to provide high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities in various in vitro and in vivo studies. The compound has also been investigated for its potential as a diagnostic tool for cancer imaging due to its high affinity for certain cancer cells.
Eigenschaften
CAS-Nummer |
188692-40-2 |
|---|---|
Produktname |
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine |
Molekularformel |
C12H7ClIN3 |
Molekulargewicht |
355.56 g/mol |
IUPAC-Name |
6-chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C12H7ClIN3/c13-11-5-6-12-15-10(7-17(12)16-11)8-1-3-9(14)4-2-8/h1-7H |
InChI-Schlüssel |
CMWINYFJZCARON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)I |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)I |
Synonyme |
6-CHLORO-2-(4-IODOPHENYL)-IMIDAZO[1,2-B]PYRIDAZINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



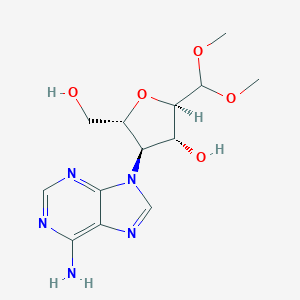

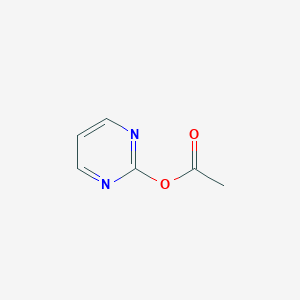

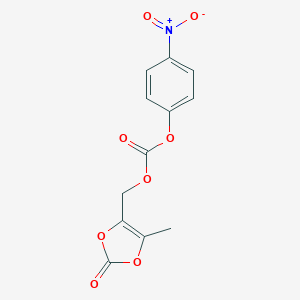

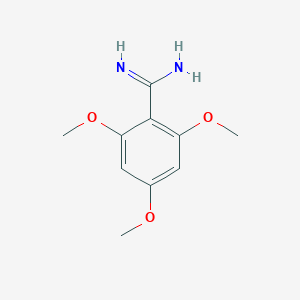


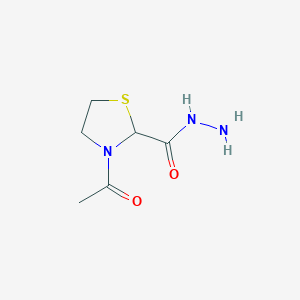

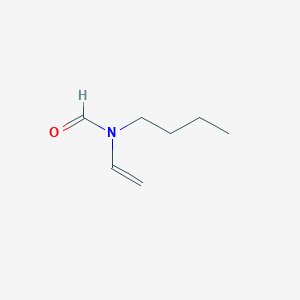

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)